(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, an amino group, and a dimethylphenoxy acetate moiety, making it a unique structure for studying chemical reactions and biological interactions.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-7-13(9-12(11)2)21-10-15(20)22-19-16(17)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBAEJOXUKBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common route includes the condensation of pyridine-2-carbaldehyde with an appropriate amine, followed by esterification with 3,4-dimethylphenoxyacetic acid. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE is used as a building block for synthesizing more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate enzyme interactions and metabolic pathways. Its unique structure allows for the exploration of binding affinities and inhibition mechanisms in various biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for developing new products and improving existing processes.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carbaldehyde derivatives
- Dimethylphenoxyacetic acid esters
- Amino-substituted pyridines
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE stands out due to its combination of functional groups, which provides a unique platform for studying diverse chemical and biological phenomena. Its structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
